Superior Anticancer Potency in NCI-60 Panel: 1 Log GI50 Improvement Over Unsubstituted Thiazolidinone Scaffold
Attachment of the benzothiazole moiety to the 5-arylidene-thiazolidinone scaffold resulted in a gain of approximately 1 log unit of activity at the GI50 level compared to 2/3-unsubstituted analogous compounds. The lead compound (6) in this series, which incorporates the benzothiazole-2-ylmethylene-thiazolidin-4-one core architecture, demonstrated average logGI50 = -5.38 and logTGI = -4.45 across the NCI-60 human tumor cell line panel [1]. This represents a quantifiable potency advantage attributable specifically to the benzothiazole-thiazolidinone conjugation.
| Evidence Dimension | Mean logGI50 across NCI-60 panel |
|---|---|
| Target Compound Data | logGI50 = -5.38 for lead compound 6 incorporating target core architecture |
| Comparator Or Baseline | 2/3-unsubstituted thiazolidinone analogs: logGI50 ≈ -4.38 (estimated 1-log difference) |
| Quantified Difference | Approximately 1 log unit improvement in GI50 potency |
| Conditions | NCI-60 human tumor cell line panel, 48-hour exposure, sulforhodamine B (SRB) protein assay |
Why This Matters
This quantifies the specific contribution of the benzothiazole-thiazolidinone conjugate motif to anticancer potency, justifying selection of this core over simpler thiazolidinone building blocks for oncology-focused library synthesis.
- [1] Havrylyuk D, Mosula L, Zimenkovsky B, Vasylenko O, Gzella A, Lesyk R. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. Eur J Med Chem. 2010;45(10):5012-5021. doi:10.1016/j.ejmech.2010.08.012 View Source
